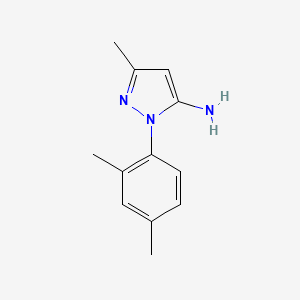

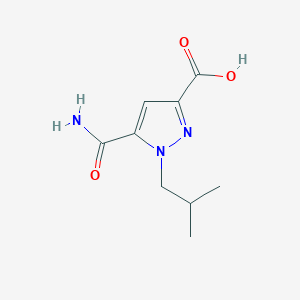

(E)-3-phenyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole carbohydrazides typically involves the reaction of hydrazides with various aldehydes or ketones to form the desired carbohydrazide derivatives. These reactions are often facilitated by refluxing in ethanol or other solvents, sometimes employing catalytic or basic conditions to drive the reaction to completion. For example, the synthesis process can include cyclocondensation reactions and is characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry (Karrouchi et al., 2020).

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of synthesized compounds. This method provides detailed information on the crystal structure, allowing for the examination of bond lengths, angles, and overall molecular conformation. Studies often reveal that these compounds crystallize in various space groups with significant intermolecular interactions, such as hydrogen bonding, contributing to their stability (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole carbohydrazides undergo a range of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, electrophilic addition, and the formation of hydrogen bonds. The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the chemical reactivity and stability of these compounds. Theoretical and computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structure, molecular orbitals, and potential reaction pathways (Pillai et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole carbohydrazides, including melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are often determined through experimental studies and can be influenced by the compound's molecular structure and the presence of specific functional groups. Spectroscopic methods, alongside thermal analysis, provide valuable data on these aspects.

Chemical Properties Analysis

Pyrazole carbohydrazides exhibit a range of chemical properties, such as acidity/basicity, electrophilic/nucleophilic character, and redox behavior. These properties are pivotal in determining their reactivity and interactions with biological targets or materials. Computational studies, including molecular docking and DFT calculations, help in understanding these chemical properties by analyzing the electron density, molecular orbitals, and interaction energies with potential receptors or substrates (Karrouchi et al., 2020).

Mechanism of Action

Target of Action

The target of a drug is typically a protein or other molecule in the body that the drug interacts with to exert its effects. This could be a receptor, enzyme, or transporter protein. The specific target of STK108559 is currently unknown .

Mode of Action

The mode of action refers to how the drug interacts with its target to produce a therapeutic effect. This could involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to increase or decrease its activity. The specific mode of action of STK108559 is currently unknown .

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur in a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, such as signal transduction, metabolic processes, and gene expression. The specific biochemical pathways affected by STK108559 are currently unknown .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. This includes how quickly and efficiently a drug is absorbed into the body, how it is distributed among different tissues and organs, how it is metabolized or broken down, and how it is ultimately excreted from the body. The specific pharmacokinetic properties of STK108559 are currently unknown .

Result of Action

The result of a drug’s action is the observable therapeutic effect it has on the body. This could involve alleviating symptoms of a disease, curing a disease, or preventing a disease from occurring. The specific results of STK108559’s action are currently unknown .

Action Environment

The action environment of a drug refers to the conditions under which the drug exerts its effects. This can include factors such as the pH level, presence of other molecules, and temperature. These factors can influence the drug’s stability, efficacy, and mode of action. The specific environmental factors influencing STK108559’s action are currently unknown .

properties

IUPAC Name |

N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-13-8-10-15(11-9-13)14(2)20-23-19(24)18-12-17(21-22-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGRZNGJYRFWHJ-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)

![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)